
2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide
概要
説明
2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide is an organic compound with the molecular formula C8H10N2O2S It is a member of the thiadiazolidine family, characterized by a thiadiazole ring fused with a phenyl group
作用機序
Target of Action
Similar compounds have been reported to inhibit enzymes such as aldose reductase and PI3Kδ , which play crucial roles in various biological processes.
Mode of Action
It’s known that the compound can exist in both neutral and anion radical forms . This dual state might influence its interaction with targets, potentially leading to changes in their function.
Biochemical Pathways
Based on its potential targets, it could influence pathways related to aldose reductase and pi3kδ .
Result of Action
Similar compounds have shown significant inhibitory activity against human b-cell su-dhl-6 cell proliferation , suggesting potential cytotoxic effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide. For instance, its storage temperature is recommended to be at room temperature in a sealed and dry environment .
生化学分析
Biochemical Properties
2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, potentially acting as an inhibitor or modulator . The nature of these interactions often involves binding to the active sites of enzymes, thereby affecting their activity and function .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in antioxidant defense mechanisms, thereby enhancing the cell’s ability to cope with oxidative stress . Additionally, it can alter metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions . This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in a cascade of molecular events that ultimately influence cellular processes and functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that it remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhancing antioxidant defenses and improving metabolic function . At higher doses, it can cause toxic or adverse effects, including oxidative damage and disruption of cellular homeostasis . Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress responses and energy metabolism . This compound can influence metabolic flux, leading to changes in the levels of various metabolites . For instance, it may enhance the production of antioxidant molecules while reducing the accumulation of reactive oxygen species .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can affect its activity and function . For example, its presence in specific cellular compartments may enhance its ability to modulate oxidative stress responses .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within mitochondria, for instance, can enhance its role in regulating oxidative stress and energy metabolism . The compound’s activity is often dependent on its precise subcellular distribution .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide typically involves the reaction of phenylhydrazine with sulfur dioxide and formaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the thiadiazolidine ring. The reaction conditions include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production. The reaction is optimized to maximize yield and minimize by-products, ensuring the compound meets the required specifications for various applications .
化学反応の分析
Types of Reactions
2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiadiazolidine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazolidine derivatives.
科学的研究の応用
2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
類似化合物との比較
Similar Compounds
Similar compounds to 2-Phenyl-1,2,5-thiadiazolidine 1,1-dioxide include:
- 1,2,5-Thiadiazole 1,1-dioxide
- 3,4-Diphenyl-1,2,5-thiadiazole 1,1-dioxide
- 1,2,5-Thiadiazolidine derivatives
Uniqueness
This compound is unique due to its specific structural features and chemical propertiesIts versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
特性
IUPAC Name |
2-phenyl-1,2,5-thiadiazolidine 1,1-dioxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c11-13(12)9-6-7-10(13)8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGOCIFRPCUCBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)N1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716926 | |
| Record name | 2-Phenyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503310-73-4 | |
| Record name | 2-Phenyl-1lambda~6~,2,5-thiadiazolidine-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716926 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyl-1,2,5-thiadiazolidine-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![s-Triazolo[4,3-a]pyridine-3-thiol, 7-methyl-](/img/structure/B3383788.png)
![[3-(adamantan-1-yl)-1H-pyrazol-5-yl]methanol](/img/structure/B3383789.png)
![3,4-Dimethyl-5-[(4-methylpiperidin-1-yl)sulfonyl]benzoic acid](/img/structure/B3383793.png)

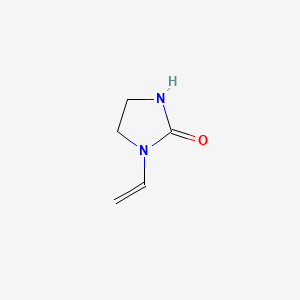

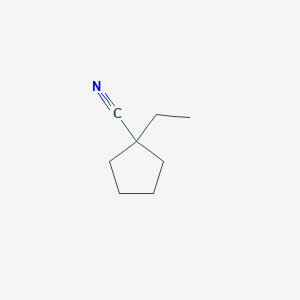
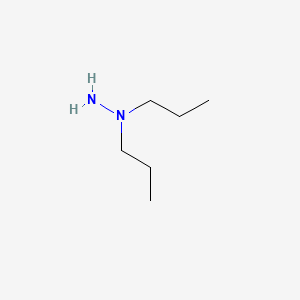
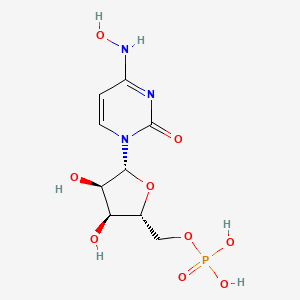

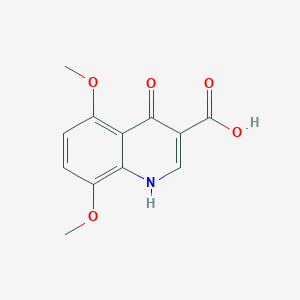

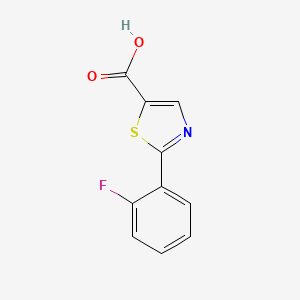
![1-Methyl-1h-pyrazolo[3,4-b]pyrazin-3-amine](/img/structure/B3383834.png)
